![molecular formula C18H17F2NO4S B2570316 methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate CAS No. 1327174-37-7](/img/structure/B2570316.png)
methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate is a complex organic compound notable for its involvement in various fields of scientific research. This compound's unique structural configuration, featuring both a difluorophenyl group and a dimethylphenylsulfonyl group, lends itself to a range of reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process. Starting with the preparation of the intermediate (3,4-difluorophenyl)amine, which is then reacted with an appropriate sulfonyl chloride derivative to introduce the sulfonyl group. Subsequent steps include the esterification reaction involving (2,4-dimethylphenyl)sulfonyl chloride with methyl acrylate under controlled conditions. Reaction conditions often require anhydrous solvents, catalysts like triethylamine, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: : On an industrial scale, the synthesis is adapted for efficiency and yield. Flow chemistry methods and continuous production processes may be utilized to streamline the preparation. The scalability of the reactions is enhanced by optimizing reagent concentrations and reaction times to maximize product yield and purity.
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions primarily at the acrylate moiety.
Reduction: : Reduction can occur at the sulfonyl group under specific conditions using reagents like lithium aluminum hydride.
Substitution: : Various substitution reactions can occur at the phenyl rings due to the presence of electron-withdrawing and donating groups.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or ozone.
Reducing agents including lithium aluminum hydride and sodium borohydride.
Substitution reactions may require halogenation agents and specific catalysts.
Major Products
Oxidation leads to the formation of carboxylic acids or alcohol derivatives.
Reduction products include sulfones or sulfoxides.
Substitution reactions yield various substituted phenyl derivatives.
Scientific Research Applications
This compound is extensively studied in:
Chemistry: : As a reagent in organic synthesis, it serves as a precursor to more complex molecules.
Biology: : Investigated for its potential bioactivity and interaction with biological molecules.
Medicine: : Explored in drug development for its potential therapeutic properties.
Industry: : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. Its mechanism often involves the inhibition or modulation of specific pathways, crucial for therapeutic applications. The difluorophenyl and dimethylphenylsulfonyl groups play significant roles in binding and activity.
Comparison with Similar Compounds
Compared to similar compounds, methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate is unique due to the specific electronic and steric effects of its substituents. Similar compounds include:
Ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate
Propyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate
These compounds differ in the ester group or the geometry of the double bond, which affects their reactivity and applications.
Hopefully, this comprehensive overview of this compound meets your needs and sparks some inspiration. What do you think?
Properties
IUPAC Name |
methyl (Z)-3-(3,4-difluoroanilino)-2-(2,4-dimethylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4S/c1-11-4-7-16(12(2)8-11)26(23,24)17(18(22)25-3)10-21-13-5-6-14(19)15(20)9-13/h4-10,21H,1-3H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNVOTWZIIKVSW-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)F)F)/C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)
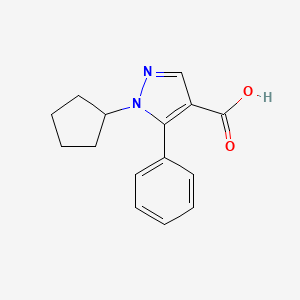
![8-(4-ethylphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2570236.png)
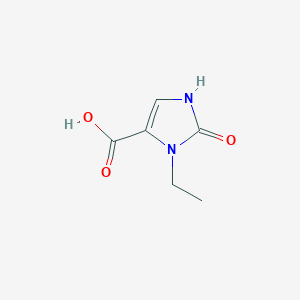
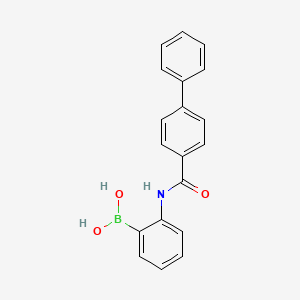
![2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2570241.png)

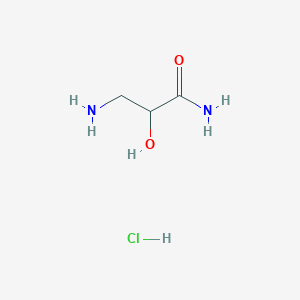
![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)
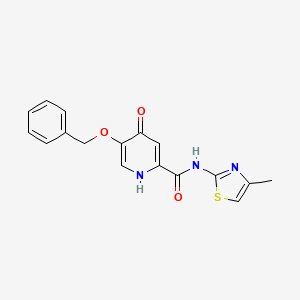
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2570254.png)
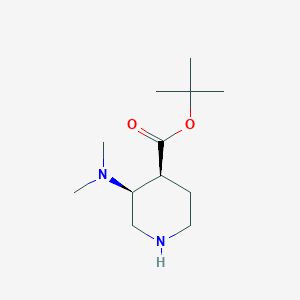
![2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2570256.png)
